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Arecent Phase 3 clinical trial, STAR-221, investigating a new combination immunotherapy for
advanced upper gastrointestinal (Gl) cancers, was discontinued due to a lack of improved
efficacy over the existing standard of care. The trial evaluated the addition of domvanalimab,
an anti-TIGIT antibody, to the anti-PD-1 antibody zimberelimab and chemotherapy. The study
was halted for futility at a planned interim analysis as the experimental regimen did not
demonstrate an improvement in overall survival (OS) compared to the established first-line
treatment of nivolumab plus chemotherapy.

This outcome is a significant setback for the development of TIGIT-targeting therapies, a novel
class of immunotherapy drugs that have been under investigation for various cancers. The
STAR-221 trial was a large, global, randomized, open-label study that enrolled 1,040 patients
with locally advanced unresectable or metastatic HER2-negative gastric, gastroesophageal
junction (GEJ), or esophageal adenocarcinoma.

Comparative Efficacy and Safety

The primary endpoint of the STAR-221 trial was overall survival. The independent data
monitoring committee recommended stopping the study because the addition of domvanalimab
to zimberelimab and chemotherapy did not lead to a statistically significant improvement in OS
compared to the control arm of nivolumab and chemotherapy. While specific quantitative data
from the interim analysis have not been publicly released, the clear conclusion from the study's
discontinuation is the new drug's failure to demonstrate superiority.
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The safety profile of the domvanalimab-based combination was reported to be similar to that of
the nivolumab plus chemotherapy arm, with no new safety concerns identified.
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Experimental Protocol: STAR-221 Trial

The STAR-221 trial was a Phase 3, randomized, open-label, multicenter study designed to
evaluate the efficacy and safety of the domvanalimab-based combination against the standard
of care in the first-line treatment of advanced upper Gl cancers.

Patient Population: The study enrolled adult patients with histologically confirmed, locally
advanced unresectable or metastatic HER2-negative gastric, GEJ, or esophageal
adenocarcinoma who had not received prior systemic therapy for their advanced disease. Key
inclusion criteria included an ECOG performance status of O or 1.

Treatment Arms: Patients were randomized in a 1:1 ratio to one of two treatment arms:

o Experimental Arm (Drug X): Domvanalimab (anti-TIGIT) and zimberelimab (anti-PD-1) in
combination with either FOLFOX (oxaliplatin, leucovorin, and fluorouracil) or CAPOX
(capecitabine and oxaliplatin) chemotherapy.

e Control Arm (Drug Y): Nivolumab (anti-PD-1) in combination with either FOLFOX or CAPOX
chemotherapy.

Endpoints: The primary endpoint of the study was overall survival. Secondary endpoints
included progression-free survival (PFS), objective response rate (ORR), duration of response
(DOR), and safety.
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Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathways and the workflow of the
STAR-221 clinical trial.
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Caption: TIGIT and PD-1 signaling pathway inhibition in cancer immunotherapy.

© 2025 BenchChem. All rights reserved. 3/5 Tech Support


https://www.benchchem.com/product/b1254451?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1254451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Validation & Comparative

Check Availability & Pricing

STAR-221 Clinical Trial Workflow
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Caption: Simplified workflow of the STAR-221 clinical trial.
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 To cite this document: BenchChem. [New Immunotherapy Combination Fails to Surpass
Standard of Care in Upper Gastrointestinal Cancers]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1254451#new-drug-not-as-effective-as-
existing-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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